molecular formula C9H9ClFN3 B13171066 N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13171066
M. Wt: 213.64 g/mol
InChI Key: YUKADTAUKGKATP-UHFFFAOYSA-N
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Description

N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-chloro-5-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole derivatives with additional functional groups.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
  • N-(3-Chloro-5-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine
  • N-(3-Chloro-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Uniqueness

N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9ClFN3

Molecular Weight

213.64 g/mol

IUPAC Name

N-(3-chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H9ClFN3/c10-6-3-7(11)5-8(4-6)14-9-12-1-2-13-9/h3-5H,1-2H2,(H2,12,13,14)

InChI Key

YUKADTAUKGKATP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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